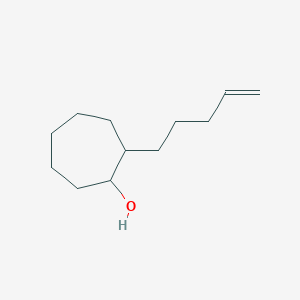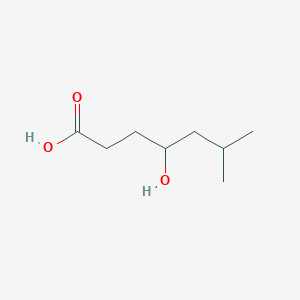
4-Hydroxy-6-methylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-methylheptanoic acid is an organic compound with the molecular formula C8H16O3. It is a hydroxy acid, meaning it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH). This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxy-6-methylheptanoic acid can be achieved through several synthetic routes. One common method involves the reaction of an amino acid with an amino end protected by Fmoc and Meldrum’s acid. This reaction proceeds through a four-step process involving carboxyl activation, ring closure, reduction, and reflux in dilute hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using readily available raw materials. The process is optimized for high yield and purity, often employing conventional organic chemistry techniques and ensuring the correct structure through methods such as HNMR and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxo-6-methylheptanoic acid, while reduction of the carboxylic acid group can produce 4-hydroxy-6-methylheptanol.
Applications De Recherche Scientifique
4-Hydroxy-6-methylheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-methylheptanoic acid involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. This mechanism is similar to that of pepstatin A, a potent inhibitor of aspartic proteases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Statine: (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid, a component of pepstatin A.
4-Oxo-6-methylheptanoic acid: An oxidized derivative of 4-Hydroxy-6-methylheptanoic acid.
4-Hydroxy-6-methylheptanol: A reduced derivative of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential therapeutic applications highlight its importance in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
4-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-6(2)5-7(9)3-4-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
SOJRFKGZEZXLCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


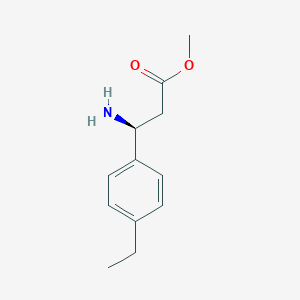
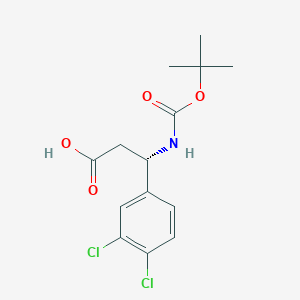
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
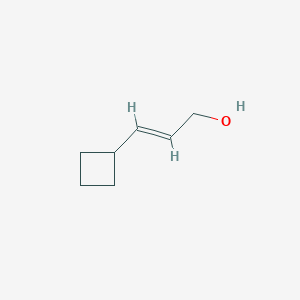
![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
![(Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)
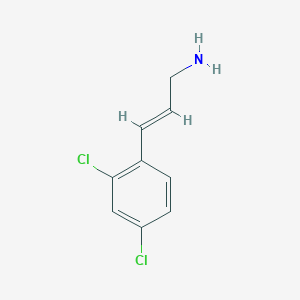

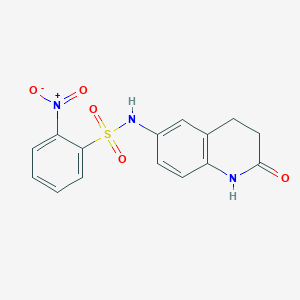
![(2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13623624.png)
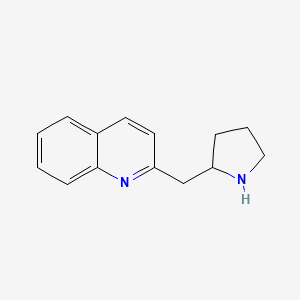
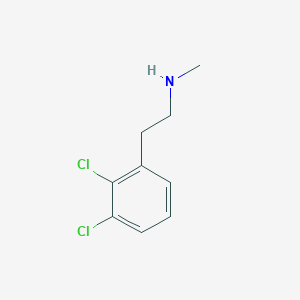
![1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13623641.png)
